molecular formula C9H11Cl B1580988 1-Chloro-4-propylbenzene CAS No. 52944-34-0

1-Chloro-4-propylbenzene

Cat. No. B1580988
CAS RN: 52944-34-0
M. Wt: 154.63 g/mol
InChI Key: QXQAPNSHUJORMC-UHFFFAOYSA-N
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Description

1-Chloro-4-propylbenzene is a chemical compound with the empirical formula C9H11Cl . It is a unique chemical provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of 1-Chloro-4-propylbenzene consists of a benzene ring substituted with a chlorine atom and a propyl group . The average mass is 154.637 Da and the monoisotopic mass is 154.054932 Da .


Chemical Reactions Analysis

The principal types of reactions involving aromatic rings like 1-Chloro-4-propylbenzene are substitution, addition, and oxidation . The most common type is electrophilic substitution .


Physical And Chemical Properties Analysis

1-Chloro-4-propylbenzene is a liquid at 20°C . It has a density of 1.0±0.1 g/cm³, a boiling point of 203.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.3 mmHg at 25°C . The flash point is 74.4±5.9 °C .

Scientific Research Applications

Oxidation and Kinetic Modeling

The oxidation of n-propylbenzene, a compound closely related to 1-Chloro-4-propylbenzene, was studied in a jet-stirred reactor. This study explored the oxidation process over a high temperature range, examining various reactants, intermediates, and final products. The research provided insights into the detailed chemical kinetics of n-propylbenzene oxidation, crucial for understanding similar compounds like 1-Chloro-4-propylbenzene (Dagaut et al., 2002).

Photoisomerization Behaviors

Research on ferrocenylazobenzenes, which include derivatives like 2-chloro-5-ferrocenylazobenzene, highlights the photoisomerization behaviors of these compounds. These studies are significant for understanding the light-induced isomerization properties of related chloro-substituted benzene compounds (Sakamoto et al., 2005).

Étard Reaction

The Étard oxidation of n-propylbenzene, closely related to 1-Chloro-4-propylbenzene, yields various products including chlorinated compounds. This research helps in understanding the oxidation processes and the formation of different chlorinated products, which is relevant for studying the reactions involving 1-Chloro-4-propylbenzene (Renţea et al., 1966).

Theoretical Studies on Reactivity

Theoretical studies on the reactivity of phenyl cations with propyl groups, as seen in compounds like 2-chloropropylbenzene, provide insights into the reaction mechanisms and paths. This research is significant for understanding how similar chloro-substituted benzene compounds, such as 1-Chloro-4-propylbenzene, might react under different conditions (Hori et al., 2000).

Electrochemical Sensing

Research on electrochemical sensing using compounds like 1-chloro-4-nitrobenzene and related chloro-substituted benzenes highlights the potential for developing sensitive electrochemical sensors. Such sensors can detect environmental pollutants, demonstrating the application of chloro-substituted benzenes in environmental monitoring and safety (Kingsford et al., 2018).

Safety And Hazards

1-Chloro-4-propylbenzene is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 . It may be fatal if swallowed and enters airways, and may cause respiratory irritation .

properties

IUPAC Name

1-chloro-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQAPNSHUJORMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334633
Record name 1-Chloro-4-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-propylbenzene

CAS RN

52944-34-0
Record name 1-Chloro-4-propylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-4-propylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TE Youssef - Letters in Organic Chemistry, 2017 - ingentaconnect.com
Background: Nowaday's reductive dechlorination is a powerful tool for the degradation of chlorinated aromatic compounds (CACs). Due to their accumulation in the food chains, they …
Number of citations: 2 www.ingentaconnect.com
TE Youssef, HH Mohamed - Canadian Journal of Chemistry, 2017 - cdnsciencepub.com
An efficient process for the preparation of 2(3),9(10),16(17),23(24)-octa(n-hexyl)cobalt(II)phthalocyanine, ((n-hexyl) 8 CoPc) (2) was described. The novel cobalt(II)phthalocyanine was …
Number of citations: 2 cdnsciencepub.com
X Qi, B Jin, B Cai, F Yan, J De Yoreo… - The Journal of …, 2022 - ACS Publications
… Specifically, we used 1-chloro-4-propylbenzene and butyrate for Ncp and Nce analogues, respectively. (6) A 14 × 14 × 8 (atoms) Au(100) slab and a 15 × 16 × 8 (atoms) Au(111) slab …
Number of citations: 4 pubs.acs.org
C Lon - 2008 - books.google.com
Organic molecular structures 2 Rules for naming organic compounds 10 Chemical reactions 31 39 Summative assessment Answers to exercises and summative assessment 42 Matter …
Number of citations: 2 books.google.com

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